Fostamatinib (disodium hexahydrate)
CAS No.:
Cat. No.: VC20254254
Molecular Formula: C23H36FN6Na2O15P
Molecular Weight: 732.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C23H36FN6Na2O15P |
|---|---|
| Molecular Weight | 732.5 g/mol |
| IUPAC Name | disodium;[6-[[5-fluoro-2-(3,4,5-trimethoxyanilino)pyrimidin-4-yl]amino]-2,2-dimethyl-3-oxopyrido[3,2-b][1,4]oxazin-4-yl]methyl phosphate;hexahydrate |
| Standard InChI | InChI=1S/C23H26FN6O9P.2Na.6H2O/c1-23(2)21(31)30(11-38-40(32,33)34)20-14(39-23)6-7-17(28-20)27-19-13(24)10-25-22(29-19)26-12-8-15(35-3)18(37-5)16(9-12)36-4;;;;;;;;/h6-10H,11H2,1-5H3,(H2,32,33,34)(H2,25,26,27,28,29);;;6*1H2/q;2*+1;;;;;;/p-2 |
| Standard InChI Key | ZQGJCHHKJNSPMS-UHFFFAOYSA-L |
| Canonical SMILES | CC1(C(=O)N(C2=C(O1)C=CC(=N2)NC3=NC(=NC=C3F)NC4=CC(=C(C(=C4)OC)OC)OC)COP(=O)([O-])[O-])C.O.O.O.O.O.O.[Na+].[Na+] |
Introduction
Chemical Structure and Physicochemical Properties
Fostamatinib disodium hexahydrate is a phosphate prodrug with the chemical name disodium (6-[[5-fluoro-2-(3,4,5-trimethoxyanilino)pyrimidin-4-yl]amino]-2,2-dimethyl-3-oxo-pyrido[3,2-b] oxazin-4-yl)methyl phosphate hexahydrate. Its molecular formula is , yielding a molecular weight of 732.52 g/mol . The compound exists as a white to off-white powder with distinct solubility characteristics: practically insoluble in pH 1.2 aqueous buffer, slightly soluble in water, and soluble in methanol .
The tablet formulation contains 100 mg or 150 mg of fostamatinib (equivalent to 126.2 mg or 189.3 mg of the disodium hexahydrate salt, respectively), complemented by excipients including mannitol (bulking agent), sodium bicarbonate (alkalinizing agent), and magnesium stearate (lubricant) . The film coating utilizes iron oxides for color differentiation, ensuring patient adherence through visual recognition .
Mechanism of Action and Pharmacodynamics
Fostamatinib exerts therapeutic effects through its active metabolite R406, generated via intestinal alkaline phosphatase-mediated cleavage . R406 inhibits SYK, a cytoplasmic tyrosine kinase critical for Fcγ receptor signaling in macrophages and B-cell receptor activation . This dual inhibition mechanism:
-
Reduces platelet destruction: By blocking Fcγ receptor-mediated phagocytosis of antibody-coated platelets
-
Modulates immune response: Through suppression of B-cell activation and autoantibody production
Pharmacodynamic studies demonstrate dose-dependent SYK inhibition, with ≥80% target engagement achieved at R406 plasma concentrations >250 ng/mL . A 28-day dosing regimen with 100 mg twice daily induced mean blood pressure increases of 2.93 mmHg (systolic) and 3.53 mmHg (diastolic) over placebo, necessitating cardiovascular monitoring .
Pharmacokinetic Profile
The pharmacokinetics of R406 following fostamatinib administration exhibit nonlinear characteristics due to saturation of intestinal alkaline phosphatase and enterocyte transport mechanisms . Key parameters include:
| Parameter | Value (±SD) | Clinical Relevance |
|---|---|---|
| 1.5–4 hours | Supports twice-daily dosing | |
| 15 ± 4.3 hours | Enables steady-state in 3–5 days | |
| 256 ± 92 L | Extensive tissue distribution | |
| Protein binding | 98.3% | Limited dialysis clearance potential |
Table 1: Key pharmacokinetic parameters of R406
Food intake increases R406 exposure by 23% (AUC) and 15% (), warranting consistent administration relative to meals . Hepatic metabolism predominates via CYP3A4 oxidation (70%) and UGT1A9 glucuronidation (30%), with fecal excretion accounting for 80% of elimination .
Clinical Efficacy in Immune Thrombocytopenia
The FDA approval (2018) and subsequent global registrations were supported by two Phase 3 trials (NCT02076399, NCT02076412) demonstrating durable platelet responses. Pooled analysis reveals:
The Japanese Phase 3 trial (n=34) showed 62% of fostamatinib-treated patients achieved stable platelet counts (≥50,000/μL) versus 12% placebo (), confirming cross-population efficacy . Dose escalation from 100 mg to 150 mg BID rescued 36% of initial non-responders in U.S. trials .
Emerging Applications: Sickle Cell Disease and Beyond
The NIH/NHLBI-sponsored Phase 1 trial (NCT05169585) represents a paradigm shift in fostamatinib development. Initiated in January 2025, this dose-escalation study investigates SYK inhibition's potential to:
-
Reduce thrombo-inflammation via neutrophil extracellular trap suppression
Preclinical data suggest SYK inhibition may attenuate ischemia-reperfusion injury in sickle cell crisis by 40–60%, providing mechanistic rationale for this trial . Concurrently, the ACTIV-4 Host Tissue Study (NCT04924660) explores fostamatinib's anti-inflammatory effects in COVID-19-related respiratory complications .
Future Directions and Development Pipeline
Ongoing clinical investigations position fostamatinib as a multifunctional therapeutic agent:
| Indication | Trial Phase | Mechanism Target | Enrollment Status |
|---|---|---|---|
| Warm AIHA | Phase 3 | FcγRIII blockade | Completed Q4 2024 |
| COVID-19 ARDS | Phase 2 | Macrophage cytokine suppression | Data pending |
| IgA nephropathy | Preclinical | Mesangial cell modulation | IND-enabling studies |
Table 2: Expanded clinical development pipeline
The compound's unique ability to modulate both innate and adaptive immune responses continues to drive interest across autoimmune and inflammatory conditions.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume